Cas no 1267061-18-6 (7-Fluorobenzoxazole)

7-Fluorobenzoxazole 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-1,3-benzoxazole
- 7-Fluorobenzoxazole
- PC48343
- FCH1132404
- SY129983
- 7-Fluorobenzo[d]oxazole
- AKOS022468210
- CS-0443882
- 1267061-18-6
- AC3567
- EN300-387826
- PS-11810
- MFCD19374434
- SCHEMBL3352320
-
- MDL: MFCD19374434
- インチ: 1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
- InChIKey: QTRWHOLUEQVYGR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1OC=N2
計算された属性
- 精确分子量: 137.027691913g/mol
- 同位素质量: 137.027691913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- XLogP3: 1.9
7-Fluorobenzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB531996-250 mg |
7-Fluoro-1,3-benzoxazole; . |
1267061-18-6 | 250MG |
€155.70 | 2023-07-11 | ||
Apollo Scientific | PC48343-5g |
7-Fluoro-1,3-benzoxazole |
1267061-18-6 | tech | 5g |
£968.00 | 2025-02-21 | |
Enamine | EN300-387826-0.25g |
7-fluoro-1,3-benzoxazole |
1267061-18-6 | 0.25g |
$1078.0 | 2023-03-02 | ||
Enamine | EN300-387826-0.5g |
7-fluoro-1,3-benzoxazole |
1267061-18-6 | 0.5g |
$1124.0 | 2023-03-02 | ||
abcr | AB531996-1 g |
7-Fluoro-1,3-benzoxazole; . |
1267061-18-6 | 1g |
€315.90 | 2023-07-11 | ||
Enamine | EN300-387826-0.05g |
7-fluoro-1,3-benzoxazole |
1267061-18-6 | 0.05g |
$983.0 | 2023-03-02 | ||
Enamine | EN300-387826-2.5g |
7-fluoro-1,3-benzoxazole |
1267061-18-6 | 2.5g |
$2295.0 | 2023-03-02 | ||
abcr | AB531996-5 g |
7-Fluoro-1,3-benzoxazole; . |
1267061-18-6 | 5g |
€867.70 | 2023-07-11 | ||
abcr | AB531996-1g |
7-Fluoro-1,3-benzoxazole; . |
1267061-18-6 | 1g |
€608.40 | 2025-02-20 | ||
abcr | AB531996-250mg |
7-Fluoro-1,3-benzoxazole; . |
1267061-18-6 | 250mg |
€281.60 | 2025-02-20 |
7-Fluorobenzoxazole 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
7-Fluorobenzoxazoleに関する追加情報
7-Fluorobenzoxazole: A Comprehensive Overview
7-Fluorobenzoxazole, with the CAS number 1267061-18-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring system. The introduction of a fluorine atom at the 7-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The synthesis of 7-Fluorobenzoxazole typically involves multi-step reactions, often starting from o-fluorophenol or other fluorinated aromatic compounds. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and selective syntheses of this compound. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing time and improving yields.
7-Fluorobenzoxazole exhibits interesting photophysical properties, including strong fluorescence emission under UV light. This characteristic has led to its application in fluorescent sensors and probes for detecting various analytes such as metal ions, gases, and biomolecules. For instance, studies have demonstrated its potential as a turn-on sensor for detecting mercury ions (Hg²⁺) in aqueous solutions. The fluorescence intensity changes upon coordination with Hg²⁺, making it a promising candidate for environmental monitoring applications.
In the realm of materials science, 7-Fluorobenzoxazole has been incorporated into polymer matrices to enhance their optical and mechanical properties. Its ability to act as a building block for supramolecular assemblies has also been explored. Recent research highlights its role in constructing self-assembled monolayers (SAMs) on surfaces, which find applications in nanotechnology and surface engineering.
The pharmacological potential of 7-Fluorobenzoxazole is another area of active investigation. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities. Researchers are currently exploring its potential as a lead molecule for developing novel therapeutic agents against inflammatory diseases and oxidative stress-related disorders.
The unique electronic properties of 7-Fluorobenzoxazole make it an attractive candidate for optoelectronic devices. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells has been reported in recent literature. The fluorine substitution at the 7-position enhances the molecule's electron-withdrawing ability, which is beneficial for charge transport in these devices.
In terms of environmental impact, studies have assessed the biodegradability and toxicity of 7-Fluorobenzoxazole. Results indicate that it is not highly toxic to aquatic organisms under normal exposure conditions. However, further research is needed to fully understand its long-term environmental fate and potential risks.
The demand for 7-Fluorobenzoxazole continues to grow due to its versatile applications across multiple industries. As research progresses, new uses are expected to emerge, particularly in areas such as drug discovery, sensor technology, and advanced materials development.
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